Hexanetriol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanetriol can be synthesized through the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution. The hydrogenation is typically carried out using Raney nickel as a catalyst under 20 atm hydrogen at 140°C .
Industrial Production Methods: For industrial production, the reaction is performed in acidic alcoholic solutions. The solvent alcohol quickly adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst. This method yields pure this compound with a yield greater than 95% .
Chemical Reactions Analysis
Types of Reactions: Hexanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogen in the presence of catalysts like Raney nickel.
Substitution: this compound can undergo substitution reactions with reagents such as acyl chlorides to form esters.
Major Products:
Oxidation: Produces hexanedioic acid.
Reduction: Maintains the this compound structure.
Substitution: Forms esters and ethers depending on the substituent used.
Scientific Research Applications
Hexanetriol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Employed in the preparation of biological buffers and stabilizers.
Medicine: Utilized in pharmaceutical formulations due to its non-toxic nature.
Industry: Acts as a plasticizer and solvent in the plastics industry.
Mechanism of Action
Hexanetriol exerts its effects primarily through its hydroxy groups, which can form hydrogen bonds with other molecules. This property makes it an effective stabilizer and plasticizer. The molecular targets and pathways involved include interactions with polar and non-polar components, leading to the formation of stable mixtures or emulsions .
Comparison with Similar Compounds
- Glycerol
- 1,2,4-Butanetriol
- 1,2,3-Heptanetriol
Hexanetriol’s unique combination of properties makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
hexane-1,1,1-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-3-4-5-6(7,8)9/h7-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMQHOJDDMFGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892311 | |
Record name | 1,1,1-Hexanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25323-24-4, 856318-28-0 | |
Record name | Hexanetriol (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Hexanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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